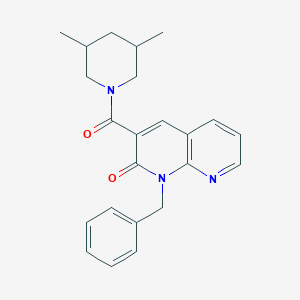

1-benzyl-3-(3,5-dimethylpiperidine-1-carbonyl)-1,8-naphthyridin-2(1H)-one

Description

Properties

IUPAC Name |

1-benzyl-3-(3,5-dimethylpiperidine-1-carbonyl)-1,8-naphthyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N3O2/c1-16-11-17(2)14-25(13-16)22(27)20-12-19-9-6-10-24-21(19)26(23(20)28)15-18-7-4-3-5-8-18/h3-10,12,16-17H,11,13-15H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPWLQTIKXCFECY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CN(C1)C(=O)C2=CC3=C(N=CC=C3)N(C2=O)CC4=CC=CC=C4)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-3-(3,5-dimethylpiperidine-1-carbonyl)-1,8-naphthyridin-2(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Naphthyridine Core: The naphthyridine core can be synthesized through a cyclization reaction involving appropriate precursors such as 2-aminopyridine and a suitable aldehyde or ketone.

Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a base such as sodium hydride.

Attachment of the Piperidine Moiety: The piperidine moiety can be attached through an amide bond formation reaction, typically using 3,5-dimethylpiperidine and a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-3-(3,5-dimethylpiperidine-1-carbonyl)-1,8-naphthyridin-2(1H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the benzyl or piperidine moieties using appropriate nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Benzyl chloride with sodium hydride in an aprotic solvent.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted benzyl or piperidine derivatives.

Scientific Research Applications

1-benzyl-3-(3,5-dimethylpiperidine-1-carbonyl)-1,8-naphthyridin-2(1H)-one has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-benzyl-3-(3,5-dimethylpiperidine-1-carbonyl)-1,8-naphthyridin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural and Functional Comparisons

The target compound shares structural similarities with other 1,8-naphthyridin-2(1H)-one derivatives optimized for CB2 selectivity. Key analogs include:

Key Trends :

- Replacement of the 1,8-naphthyridin-2-one core with quinolin-2-one (e.g., Compound 75) enhances CB2 affinity (Ki = 0.4 nM) and reduces lipophilicity (LogP = 2.1 vs. 3.2 for CB74) .

- The 3-carboxamide side chain (e.g., 3,5-dimethylpiperidine in the target compound) is critical for CB2 selectivity. Bulky substituents like cyclohexyl or fluorobenzyl improve receptor interaction .

- Plasma stability varies: Compound 75 retains >90% integrity after 40 min in human plasma, while earlier analogs degrade faster in vivo .

Antiviral Agents Targeting Viral Enzymes

1,8-Naphthyridin-2(1H)-one derivatives also exhibit antiviral activity by inhibiting enzymes like poxvirus resolvase or HIV integrase. Examples include:

Key Differences :

- Antiviral naphthyridinones (e.g., Compound 7) prioritize metal-chelating groups (e.g., 1-hydroxy, carbonyl) to disrupt enzyme cofactor binding, unlike CB2 ligands that rely on lipophilic carboxamide side chains .

- These compounds show low cytotoxicity (CC50 >50 µM), making them promising for biodefense against poxviruses .

Biological Activity

1-Benzyl-3-(3,5-dimethylpiperidine-1-carbonyl)-1,8-naphthyridin-2(1H)-one is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a naphthyridine core, which is known for its diverse pharmacological applications, including antiviral and anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The chemical structure of 1-benzyl-3-(3,5-dimethylpiperidine-1-carbonyl)-1,8-naphthyridin-2(1H)-one can be represented as follows:

| Component | Structure |

|---|---|

| Naphthyridine Core | Naphthyridine |

| Piperidine Ring | Piperidine |

| Benzyl Group | Benzyl |

The biological activity of 1-benzyl-3-(3,5-dimethylpiperidine-1-carbonyl)-1,8-naphthyridin-2(1H)-one is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : This compound has been shown to inhibit specific enzymes involved in cancer cell proliferation. For instance, it may target mTORC1 pathways, leading to reduced cell growth and increased autophagy in cancer cells .

- Receptor Binding : The compound's structure allows it to bind effectively to certain receptors, modulating their activity and influencing cellular signaling pathways. This interaction can lead to altered physiological responses that are beneficial in therapeutic settings.

Biological Activity Data

Research has demonstrated several biological activities associated with this compound:

Case Studies

Several studies have explored the biological effects of this compound:

- Study on Cancer Cell Lines : A study focused on the antiproliferative effects of 1-benzyl-3-(3,5-dimethylpiperidine-1-carbonyl)-1,8-naphthyridin-2(1H)-one revealed significant cytotoxicity against MIA PaCa-2 pancreatic cancer cells. The mechanism involved modulation of the mTOR pathway and induction of autophagy, leading to enhanced cell death under nutrient-deprived conditions .

- Mechanistic Insights : Another investigation highlighted the compound's ability to induce apoptosis in human colon carcinoma cells through mitochondrial membrane depolarization and generation of reactive oxygen species (ROS). This suggests a dual mechanism where both autophagy and apoptosis contribute to its anticancer effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.